molecular formula C19H21N3O3S B11531639 N-(2,6-dimethylphenyl)-1-[(2-nitrophenyl)sulfanyl]prolinamide

N-(2,6-dimethylphenyl)-1-[(2-nitrophenyl)sulfanyl]prolinamide

Cat. No.: B11531639
M. Wt: 371.5 g/mol
InChI Key: NVECQDVWAYSOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-DIMETHYLPHENYL)-1-[(2-NITROPHENYL)SULFANYL]PYRROLIDINE-2-CARBOXAMIDE: is a complex organic compound with a unique structure that combines a pyrrolidine ring with a carboxamide group, substituted with 2,6-dimethylphenyl and 2-nitrophenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-1-[(2-NITROPHENYL)SULFANYL]PYRROLIDINE-2-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrrolidine ring with an appropriate carboxylic acid derivative, such as an acid chloride or an ester.

    Substitution with 2,6-Dimethylphenyl and 2-Nitrophenylsulfanyl Groups: The final step involves the substitution of the pyrrolidine ring with 2,6-dimethylphenyl and 2-nitrophenylsulfanyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIMETHYLPHENYL)-1-[(2-NITROPHENYL)SULFANYL]PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(2,6-DIMETHYLPHENYL)-1-[(2-NITROPHENYL)SULFANYL]PYRROLIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-(2,6-DIMETHYLPHENYL)-1-[(2-NITROPHENYL)SULFANYL]PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(2,6-DIMETHYLPHENYL)-1-[(2-NITROPHENYL)SULFANYL]PYRROLIDINE-2-CARBOXAMIDE can be compared with similar compounds such as:

    N-(2,6-Dimethylphenyl)piperidine-2-carboxamide: Similar structure but lacks the nitrophenylsulfanyl group.

    2-Chloro-N-(2,6-dimethylphenyl)acetamide: Contains a chloro group instead of the nitrophenylsulfanyl group.

The uniqueness of N-(2,6-DIMETHYLPHENYL)-1-[(2-NITROPHENYL)SULFANYL]PYRROLIDINE-2-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-(2-nitrophenyl)sulfanylpyrrolidine-2-carboxamide

InChI

InChI=1S/C19H21N3O3S/c1-13-7-5-8-14(2)18(13)20-19(23)16-10-6-12-21(16)26-17-11-4-3-9-15(17)22(24)25/h3-5,7-9,11,16H,6,10,12H2,1-2H3,(H,20,23)

InChI Key

NVECQDVWAYSOPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCN2SC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.